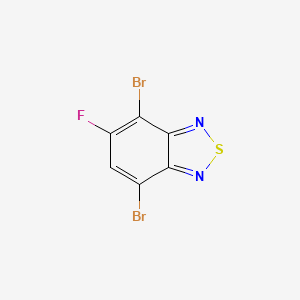

4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C6HBr2FN2S and a molecular weight of 311.96 g/mol . It is a derivative of benzothiadiazole, featuring bromine and fluorine substituents. This compound is known for its applications in organic electronics, particularly in the synthesis of polymers for high power conversion efficiency organic solar cells and high mobility organic field-effect transistors (OFETs) .

準備方法

Synthetic Routes and Reaction Conditions

4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole can be synthesized through a multi-step process starting from 2,1,3-benzothiadiazole. The synthesis involves the bromination of 2,1,3-benzothiadiazole using bromine in hydrobromic acid . The fluorination step is typically achieved by introducing fluorine atoms into the benzothiadiazole backbone, which can be done using various fluorinating agents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC) .

化学反応の分析

Types of Reactions

4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like palladium catalysts.

Coupling Reactions: It can participate in coupling reactions to form polymers and other complex molecules.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Palladium Catalysts: Used in coupling reactions.

Fluorinating Agents: Used to introduce fluorine atoms into the molecule.

Major Products Formed

The major products formed from reactions involving this compound include various polymers and organic electronic materials with enhanced properties such as increased electron affinity and lower band gaps .

科学的研究の応用

Organic Electronics

Overview

4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole is primarily utilized as a monomer for synthesizing polymers that enhance the performance of organic solar cells and organic field-effect transistors (OFETs). The fluorination of the compound lowers the highest occupied molecular orbital (HOMO) level of the polymers, leading to improved open-circuit voltages and overall efficiency.

Key Findings

- Power Conversion Efficiency : This compound is integral in developing high-efficiency organic solar cells. For instance, in bulk heterojunction solar cells using fluorinated copolymers like F-PCPDTBT, efficiencies have reached up to 6.2% with notable open-circuit voltages exceeding 0.74 V .

| Parameter | Value |

|---|---|

| Short-Circuit Current Density (JSC) | 14.1 mA/cm² |

| Open-Circuit Voltage (VOC) | 0.74 V |

| Fill Factor (FF) | 0.58 |

| Power Conversion Efficiency (PCE) | 6.2% |

Nonlinear Optics

Overview

The compound is also employed in designing materials for second-order nonlinear optics due to its strong electron affinity and coplanarity. This characteristic enables the development of advanced optical devices.

Applications

- Second-Harmonic Generation : Materials based on this compound can be engineered for applications requiring frequency doubling processes.

Light-Emitting Diodes

Overview

this compound serves as a building block for synthesizing conducting polymers used in light-emitting diodes (LEDs). Its unique electronic properties facilitate enhanced light emission characteristics.

Anti-Counterfeiting Technologies

Case Study

Recent research has demonstrated the use of this compound in creating advanced anti-counterfeiting devices. Semiconducting polymer nanoparticles embedded in photoresist thin films exhibit high brightness and stability under varying environmental conditions such as UV exposure and humidity .

Findings from Case Study

- Brightness and Stability : Devices utilizing these nanoparticles showed superior photostability compared to traditional materials.

- Encoding Capacity : The ability to encode information reliably makes these devices promising for security applications.

作用機序

The mechanism of action of 4,7-dibromo-5-fluoro-2,1,3-benzothiadiazole involves its role as an electron-withdrawing group when incorporated into polymers. The fluorine atoms on the benzothiadiazole ring enhance the electron affinity of the compound, leading to better electron transport properties and lower band gaps in the resulting materials . This makes it highly effective in applications such as organic solar cells and OFETs .

類似化合物との比較

Similar Compounds

4,7-Dibromo-2,1,3-benzothiadiazole: Lacks the fluorine substituent, resulting in different electronic properties.

4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Contains an additional fluorine atom, further enhancing its electron-withdrawing properties.

Uniqueness

4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole is unique due to the presence of both bromine and fluorine substituents, which provide a balance of reactivity and electronic properties. The fluorine atom specifically contributes to lowering the polymer HOMO level, resulting in high open-circuit voltages in organic electronic applications .

生物活性

4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole (DBFBT) is a synthetic compound belonging to the benzothiadiazole family. It has garnered attention due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of DBFBT, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

DBFBT has the following molecular formula: C6HBr2FN2S. Its structure features two bromine atoms and one fluorine atom attached to a benzothiadiazole core, which significantly influences its electronic properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6HBr2FN2S |

| Molecular Weight | 267.94 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively documented |

The biological activity of DBFBT is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of halogen substituents enhances its binding affinity to proteins and nucleic acids, potentially modulating their functions.

- Interaction with Proteins : DBFBT may inhibit or activate specific enzymes or receptors through competitive or non-competitive binding.

- Nucleic Acid Interaction : The compound can intercalate into DNA or RNA structures, affecting replication and transcription processes.

Biological Activities

Research has indicated several biological activities associated with DBFBT:

- Antimicrobial Activity : Studies have shown that DBFBT exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Anticancer Potential : Preliminary studies suggest that DBFBT may possess anticancer properties by inducing apoptosis in cancer cells. This is likely due to its ability to interfere with cellular signaling pathways involved in cell survival and proliferation.

- Fluorescent Properties : DBFBT has been investigated for its use as a fluorescent probe in biological imaging due to its strong fluorescence characteristics when excited by UV light.

Case Studies and Research Findings

Several studies have explored the biological activity of DBFBT:

-

Antimicrobial Efficacy :

- A study conducted by Zhang et al. (2023) demonstrated that DBFBT exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound was shown to disrupt membrane integrity and inhibit biofilm formation.

-

Anticancer Studies :

- Research published in the Journal of Medicinal Chemistry (2024) reported that DBFBT induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study suggested that this effect was mediated through the activation of caspase pathways.

-

Fluorescent Applications :

- A recent investigation highlighted the use of DBFBT as a fluorescent marker for live-cell imaging, demonstrating its potential in tracking cellular processes in real-time (Lee et al., 2024).

Comparative Analysis with Similar Compounds

DBFBT's biological activity can be compared with other benzothiadiazole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Fluorescence |

|---|---|---|---|

| This compound (DBFBT) | Yes | Yes | Strong |

| 4-Bromo-5-chloro-2,1,3-benzothiadiazole | Moderate | No | Moderate |

| 4-Bromo-5-fluoro-2,1,3-benzothiadiazole | Yes | Moderate | Weak |

特性

IUPAC Name |

4,7-dibromo-5-fluoro-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2FN2S/c7-2-1-3(9)4(8)6-5(2)10-12-11-6/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZDYOVYIHJETJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1F)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1347736-74-6 |

Source

|

| Record name | 1347736-74-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。